molecular formula C10H10O3 B2445355 (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 2460739-79-9

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B2445355
CAS No.: 2460739-79-9
M. Wt: 178.187
InChI Key: BBZMHDNOSCPOHD-IMTBSYHQSA-N
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Description

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid represents a high-value chemical scaffold for advanced pharmacological research, particularly in the development of novel therapeutics for metabolic and neurological disorders. This compound is a key representative of the 2,3-dihydrobenzofuran-2-carboxylic acid class, which has been identified as a source of highly potent and subtype-selective PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonists . Systematic structure-activity relationship (SAR) studies have established that key structural elements within this class are critical for maintaining exceptional potency and subtype selectivity . In vivo evaluations of related compounds within this class have demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models of dyslipidemia, showing efficacy at significantly lower dose levels than the marketed drug fenofibrate . Furthermore, the 2,3-dihydrobenzofuran core is a privileged structure in medicinal chemistry, also recognized for its application in designing potent and selective cannabinoid receptor 2 (CB2) agonists . Such CB2 agonists show significant promise for the treatment of neuropathic pain, a condition often refractory to traditional analgesics, by suppressing microglial cell activation and neuroinflammation without the central side effects associated with CB1 receptor activation . The stereospecific configuration of the compound is crucial for its biological activity, as enantiomer separation studies on related dihydrobenzofuran compounds have confirmed that typically only one enantiomer, often the (S)-configured isomer, is the active form at the target receptor . This makes this compound a critical tool for researchers exploring the intricate mechanisms of GPCR (CB2) and nuclear receptor (PPARα) signaling, enabling the development of new treatments for dyslipidemia, neuropathic pain, and other inflammatory conditions.

Properties

IUPAC Name

(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-6,9H,1H3,(H,11,12)/t6-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZMHDNOSCPOHD-IMTBSYHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves several steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. Catalysts and solvents are chosen to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chiral centers allows for enantioselective interactions, which can be crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups and applications.

    (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid derivatives: Various derivatives with modifications at different positions on the benzofuran ring.

Uniqueness

This compound is unique due to its specific combination of a benzofuran ring and chiral centers, which confer distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its relevance in multiple scientific fields highlight its versatility and importance.

Biological Activity

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 2752192-48-4
  • Molecular Weight: 178.18 g/mol

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of its effects on various cancer cell lines and its potential as a therapeutic agent.

Cytotoxic Activity

Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate high selectivity and potency against tumor cells such as COLO201 (human colorectal adenocarcinoma) and MDA-MB-231 (breast cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity
Compound 1dCOLO20110High
Compound 1dMDA-MB-23115Moderate
Compound 1dA54920Low

The mechanism by which this compound exerts its effects is believed to involve interactions with cellular targets such as enzymes and receptors. The structural features of the compound allow it to act as a selective agonist or antagonist depending on the target.

Interaction with Cannabinoid Receptors

Some studies have indicated that related benzofuran derivatives act as potent agonists for cannabinoid receptor type 2 (CB2), which plays a role in modulating pain and inflammation . This suggests that this compound may also possess similar properties.

Case Studies

  • Study on Neuropathic Pain Models : In an experiment involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats, related benzofuran derivatives were shown to reverse neuropathic pain without affecting locomotor behavior. This highlights the potential therapeutic applications of these compounds in pain management .
  • Cell Cycle Analysis : Flow cytometry studies revealed that treatment with certain derivatives led to cell cycle arrest in different phases depending on the concentration used. For example, low concentrations resulted in G0/G1 phase arrest while higher concentrations induced G2/M phase arrest in COLO201 cells .

Q & A

Q. What are the common synthetic routes for synthesizing (2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid and its derivatives?

The synthesis typically involves multi-step processes, including:

  • C-H functionalization : Pd-catalyzed C-H arylation to introduce substituents on the benzofuran core .
  • Carboxylic acid formation : Hydrolysis of ester precursors under basic conditions (e.g., KOH in methanol/water) .
  • Stereochemical control : Use of chiral catalysts or enantioselective reactions to establish the (2R,3S) configuration.

Q. Example Protocol :

Ester hydrolysis : Reflux ethyl 2-(benzofuran-2-yl)acetate derivatives with KOH (5 equivalents) in methanol/water (1:1) for 5 hours .

Purification : Acidify the aqueous layer, extract with chloroform, and use column chromatography (ethyl acetate) for isolation.

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for benzofuran derivatives in structural studies .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • Optical rotation/NMR : Compare experimental data with literature values for known stereoisomers.

Key Insight : Intermolecular hydrogen bonds (e.g., O–H⋯O) in crystal structures stabilize specific conformations, aiding stereochemical assignment .

Q. What purification techniques are optimal for isolating benzofuran carboxylic acids?

  • Liquid-liquid extraction : Acid-base partitioning (e.g., dichloromethane for organic layers, aqueous HCl for protonation).
  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (Rf = 0.65 in ethyl acetate reported for analogs) .
  • Recrystallization : Benzene or ethyl acetate as solvents for growing high-purity crystals .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of [3,3]-sigmatropic rearrangements in benzofuran synthesis?

  • Thermal vs. catalytic control : Metal-free thermally promoted rearrangements favor atom-economical pathways but may require precise temperature control to avoid racemization .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance sigmatropic shift efficiency by stabilizing transition states .

Case Study : Tang et al. (2017) achieved >80% yield in cascading [3,3]-rearrangements for 2-arylbenzofurans by optimizing reaction time (12–24 hrs) and temperature (80–120°C) .

Q. What strategies mitigate data contradictions arising from impurities or degradation during benzofuran studies?

  • Sample stability : Continuous cooling (4°C) prevents organic compound degradation during prolonged experiments .
  • Chromatographic separation : Use HPLC to resolve co-eluting epimers, as minor changes in mobile phase composition can improve resolution .
  • Batch validation : Compare synthetic batches using NMR and mass spectrometry to identify batch-specific impurities.

Example Limitation : Degradation of carboxyl groups during 9-hour data collection windows can alter reactivity profiles; cooling protocols are critical .

Q. How can substituents on the benzofuran core modulate biological activity?

  • Electron-withdrawing groups (EWGs) : Fluorine or sulfonyl groups enhance metabolic stability but may reduce solubility .
  • Hydrogen-bond donors : 2-Hydroxyphenyl substituents improve target binding via intermolecular interactions (e.g., with enzymes) .

Structural Analysis : Substituent position (e.g., 3-methyl vs. 5-fluoro) alters planarity of the benzofuran ring, affecting molecular packing and bioactivity .

Q. What are the challenges in scaling up benzofuran derivative synthesis for preclinical studies?

  • Reaction scalability : Transition from batch to continuous flow reactors improves yield consistency in multi-step syntheses .
  • Stereochemical fidelity : Enantioselective routes must maintain >95% ee during scale-up, often requiring chiral auxiliaries or enzymes.

Q. How can computational methods complement experimental studies of benzofuran derivatives?

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration, halogenation).
  • Molecular docking : Screen virtual libraries of benzofuran-carboxylic acids against target proteins (e.g., kinases, GPCRs).
  • MD simulations : Model hydrogen-bonding networks observed in crystal structures to predict solubility .

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